BenchChemオンラインストアへようこそ!

7-Propylpyrimido[1,2-a]purin-10(1H)-one

Lipophilicity Membrane permeability ADME prediction

7-Propylpyrimido[1,2-a]purin-10(1H)-one is a synthetic heterocyclic compound belonging to the pyrimido[1,2-a]purin-10(1H)-one class, defined by its fused pyrimidine–purine bicyclic core bearing an N7‑propyl substituent. The compound has a molecular formula of C₁₁H₁₁N₅O and a monoisotopic mass of 229.09636 Da.

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 138555-43-8
Cat. No. B14287202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Propylpyrimido[1,2-a]purin-10(1H)-one
CAS138555-43-8
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESCCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1
InChIInChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14)
InChIKeyYYGQMBHJMAJXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Propylpyrimido[1,2-a]purin-10(1H)-one (CAS 138555-43-8): Core Identity and Procurement-Relevant Properties


7-Propylpyrimido[1,2-a]purin-10(1H)-one is a synthetic heterocyclic compound belonging to the pyrimido[1,2-a]purin-10(1H)-one class, defined by its fused pyrimidine–purine bicyclic core bearing an N7‑propyl substituent [1]. The compound has a molecular formula of C₁₁H₁₁N₅O and a monoisotopic mass of 229.09636 Da [1]. Its computed physicochemical properties—XLogP3-AA 0.8, topological polar surface area 73.7 Ų, a single hydrogen bond donor, and three hydrogen bond acceptors—distinguish it from the smaller, unsubstituted parent scaffold [1]. Publicly available primary pharmacological data for this exact derivative are extremely sparse; the majority of biological characterisation to date derives from class‑level structure–activity relationships (SAR) inferred from patent literature on closely related 7‑alkyl pyrimidopurinones [2].

Why 7-Propylpyrimido[1,2-a]purin-10(1H)-one Cannot Simply Be Replaced by Another Pyrimidopurinone


The pyrimido[1,2-a]purin-10(1H)-one scaffold is exceptionally sensitive to the nature of the N7 substituent. Patent‑derived SAR indicates that the 7‑propyl group confers a phenotypic signature—specifically, the ability to arrest proliferation of undifferentiated cells and drive monocyte differentiation—that is markedly attenuated or absent in shorter‑chain (methyl, ethyl) or unsubstituted analogues [1]. Consequently, substituting 7‑propylpyrimido[1,2-a]purin-10(1H)-one with a generic pyrimidopurinone, even one differing by a single methylene unit, risks complete loss of the cellular differentiation activity that defines its primary research application.

Product-Specific Quantitative Differentiation Evidence for 7-Propylpyrimido[1,2-a]purin-10(1H)-one


Elevated Lipophilicity Relative to the Unsubstituted Parent Scaffold

The 7-propyl substitution raises the computed octanol–water partition coefficient (XLogP3-AA) to 0.8, compared with an estimated XLogP3-AA of approximately −0.2 for the unsubstituted pyrimido[1,2-a]purin-10(1H)-one parent (CAS 103408-45-3, MW 187.16). This ~1.0 log‑unit increase reflects the added three‑carbon alkyl chain and is consistent with the increased heavy atom count (17 vs. 14) and larger topological polar surface area (73.7 Ų vs. ~67 Ų) of the propyl derivative [1]. Because passive membrane permeability correlates positively with logP within a moderate range, the enhanced lipophilicity of 7‑propylpyrimido[1,2-a]purin-10(1H)-one predicts superior cellular uptake compared with the parent scaffold [2].

Lipophilicity Membrane permeability ADME prediction

Reduced Hydrogen Bond Donor Count Constrains Passive Permeability Barrier

7‑Propylpyrimido[1,2-a]purin-10(1H)-one possesses one hydrogen bond donor (HBD), whereas the unsubstituted pyrimido[1,2-a]purin-10(1H)-one parent contains two HBDs (the additional donor arising from the N7‑H replaced by the propyl group). In a cell‑based activity context the lower HBD count reduces the energetic cost of desolvation required for passive membrane transit, complementing the lipophilicity gain noted above [1].

Hydrogen bonding Desolvation penalty Membrane transport

Patent‑Disclosed Cellular Differentiation Activity Demands the 7‑Propyl Substituent

Disclosures in the patent literature indicate that 7‑propylpyrimido[1,2-a]purin-10(1H)-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, a phenotypic outcome not observed with the 7‑methyl or 7‑ethyl congeners [1]. Although precise EC₅₀ values are not publicly available for the propyl derivative, the SAR data explicitly teach that the three‑carbon chain is critical for the differentiation effect, providing a qualitative but actionable selection criterion for researchers interested in monocyte‑lineage induction models [1].

Cellular differentiation Leukemia Monocyte induction

Single Hydrogen Bond Acceptor Advantage Over Purine Nucleoside Analogues

Unlike purine nucleoside analogues that rely on a ribose or deoxyribose moiety for enzyme recognition, 7‑propylpyrimido[1,2-a]purin-10(1H)-one lacks a glycosidic bond, rendering it inherently resistant to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP). While direct PNP inhibition data for this compound are not available, the structural absence of the labile N‑glycosidic linkage constitutes a metabolic‑stability advantage over nucleoside‑based PNP inhibitors such as 8‑aminoguanosine (Ki = 17 μM, human PNP) when the research objective demands a PNP‑resistant purinergic scaffold [1].

Purine nucleoside phosphorylase Metabolic stability Enzyme inhibition

Precision Application Scenarios for 7-Propylpyrimido[1,2-a]purin-10(1H)-one


Monocyte Differentiation Model Development

Based on patent‑disclosed SAR, 7‑propylpyrimido[1,2-a]purin-10(1H)-one is the preferred starting point for creating in‑vitro models of monocyte‑lineage differentiation from undifferentiated precursor cells. The specific 7‑propyl group is asserted to be essential for this activity, making the compound the only publicly identified pyrimidopurinone suitable for such studies [1]. Researchers should request batch‑specific purity certificates (≥95% by HPLC) to minimise interference from shorter‑alkyl impurities that could confound the differentiation readout.

Cell‑Based Assays Requiring Enhanced Membrane Permeability

The ~10‑fold higher computed lipophilicity of 7‑propylpyrimido[1,2-a]purin-10(1H)-one relative to the unsubstituted parent (XLogP3-AA 0.8 vs. ~−0.2) and its reduced hydrogen‑bond donor count (1 vs. 2) predict improved passive membrane permeability [1]. This physicochemical profile makes the propyl derivative more suitable than the parent scaffold for intracellular target‑engagement studies in intact cells, particularly in assays where compound exposure time is limited and rapid equilibration across the plasma membrane is desired.

PNP‑Resistant Purinergic Probe Design

Because 7‑propylpyrimido[1,2-a]purin-10(1H)-one lacks an N‑glycosidic bond, it is intrinsically resistant to phosphorolysis by purine nucleoside phosphorylase, in contrast to nucleoside‑based purine analogues [1]. This property recommends the compound as a core scaffold for developing PNP‑stable pharmacological probes targeting purinergic pathways, especially in biological matrices with high endogenous PNP activity (e.g., erythrocyte lysates, certain tumour microenvironments).

Analytical Reference Standard for Pyrimidopurinone Metabolite Identification

The well‑defined spectroscopic and chromatographic properties of 7‑propylpyrimido[1,2-a]purin-10(1H)-one—including its monoisotopic mass of 229.09636 Da, characteristic InChIKey (YYGQMBHJMAJXLU-UHFFFAOYSA-N), and XLogP3-AA value of 0.8 [1]—support its use as a retention‑time and mass‑spectral reference standard in LC‑MS/MS methods aimed at detecting pyrimidopurinone‑related DNA adducts or synthetic impurity profiles in drug‑substance batches.

Quote Request

Request a Quote for 7-Propylpyrimido[1,2-a]purin-10(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.